Benzoic acid, 3,5-bis(acetyloxy)-4-methoxy-, methyl ester
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Overview
Description
Benzoic acid, 3,5-bis(acetyloxy)-4-methoxy-, methyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with acetyloxy and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,5-bis(acetyloxy)-4-methoxy-, methyl ester typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 3,5-dihydroxy-4-methoxybenzoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions usually include heating the mixture to a specific temperature to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,5-bis(acetyloxy)-4-methoxy-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Benzoic acid, 3,5-bis(acetyloxy)-4-methoxy-, methyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of benzoic acid, 3,5-bis(acetyloxy)-4-methoxy-, methyl ester involves its interaction with specific molecular targets. The acetyloxy and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 3,5-bis(acetyloxy)-4-hydroxy-, methyl ester
- Benzoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester
- Methyl 3,5-di-tert-butyl-4-hydroxybenzoate
Uniqueness
Benzoic acid, 3,5-bis(acetyloxy)-4-methoxy-, methyl ester is unique due to the presence of both acetyloxy and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in organic synthesis and pharmaceutical research.
Properties
CAS No. |
13089-97-9 |
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Molecular Formula |
C13H14O7 |
Molecular Weight |
282.25 g/mol |
IUPAC Name |
methyl 3,5-diacetyloxy-4-methoxybenzoate |
InChI |
InChI=1S/C13H14O7/c1-7(14)19-10-5-9(13(16)18-4)6-11(12(10)17-3)20-8(2)15/h5-6H,1-4H3 |
InChI Key |
MVCZQEYADKZPAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1OC)OC(=O)C)C(=O)OC |
Origin of Product |
United States |
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